molecular formula C8H14N4O2 B158985 Mebicar CAS No. 10095-06-4

Mebicar

Número de catálogo B158985
Número CAS: 10095-06-4
Peso molecular: 198.22 g/mol
Clave InChI: XIUUSFJTJXFNGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mebicar is an anxiolytic medication . It is also known as tetramethylglycoluril . It belongs to the class of organic compounds known as imidazolidinones .


Synthesis Analysis

Mebicar can be prepared by condensation of N,N-dimethylurea with glyoxal .


Molecular Structure Analysis

The structure of the Mebicar molecule has been studied by gas-phase electron-diffractometry using quantum chemical calculations. An eclipsed conformation along the C-C bond (torsion angle ϕ (H-C-C-H) = 10°) and flattened semi-chair conformations of cyclic fragments have been found .


Chemical Reactions Analysis

Mono-, di-, and tetramethylglycolurils were synthesized, isolated, and purified .


Physical And Chemical Properties Analysis

Mebicar has a molecular formula of C8-H14-N4-O2, a molecular weight of 198.225 . It is stable if stored as directed .

Aplicaciones Científicas De Investigación

1. Versatility in Various Medical Fields

Mebicar, a tranquilizer belonging to the class of bicyclic bisureas, has demonstrated versatility in a range of medical fields. Over 20 years of experimental studies and clinical experience since 1979 have established its effectiveness in psychiatry, cardiology, anesthesiology, neuropathology, gynecology, gerontology, dentistry, sports medicine, and more. This wide therapeutic range is a notable aspect of mebicar, raising questions about the fundamental mechanisms of its diverse therapeutic activities (Zimakova et al., 1995).

2. Influence on Cerebral Blood Circulation

A 2022 study investigated mebicar's influence on cerebral blood circulation in patients with hypertension and ischemic heart disease, using transcranial dopplerography. This research contributes to understanding mebicar's role as an adaptogen, particularly under conditions of meteorological and geomagnetic activity (Zaslavskaya, 2022).

3. Effect on Epileptic Activity

Mebicar's impact on epileptic activity has been studied in experimental models of epilepsy. Research suggests that mebicar can induce dose-dependent suppression of epileptic activity, highlighting its potential in treating epilepsy (Rekhtman et al., 2004).

4. Cardiovascular System Effects

Experimental studies have demonstrated mebicar's effects on the cardiovascular system, revealing its capacity to increase myocardial contractility and exert a vasodilating effect. These properties suggest its potential utility in cardiovascular treatments (Kamburg, 1990).

5. Stress-Protective and Vegetotropic Action

Mebicar has been observed to exhibit stress-protective effects in various stress models, including emotional stress in cats and ulcer injury in rats. This demonstrates its potential in managing stress-related conditions (Val'dman et al., 1981).

6. Treatment of Angina Pectoris

A study on the effectiveness of mebicar in treating angina pectoris revealed its potential antianginal action. This research is crucial for understanding mebicar's role in managing coronary heart disease (Shcherbatenko et al., 1986).

7. Nootropic Effects

Mebicar has been shown to have nootropic effects, particularly in patients with psychiatric disorders. This suggests its potential application in improving mental functioning and treating cognitive deficits (Zimakova et al., 1986).

Mecanismo De Acción

Target of Action

Mebicar, also known as Temgicoluril, is an anxiolytic medication . It primarily targets the neurotransmitter systems in the brain, particularly the γ-aminobutyric acid (GABA), choline, serotonin, and adrenergic activity . These systems play a crucial role in regulating mood, anxiety, and overall brain function.

Mode of Action

Mebicar interacts with its targets by modulating the levels of certain neurotransmitters. It decreases brain norepinephrine levels and increases brain serotonin levels . . The changes in neurotransmitter levels can alter neuronal signaling, leading to the drug’s anxiolytic effects.

Biochemical Pathways

It is known to influence the limbic-reticular activity, particularly the hypothalamus emotional zone . This suggests that Mebicar may affect the pathways involved in emotional regulation and response to stress.

Pharmacokinetics

Mebicar exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. The drug is metabolized in the gastrointestinal tract, with a metabolism rate of 77-80% . The elimination half-life is approximately 3 hours , and 55-70% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of Mebicar’s action are primarily its anxiolytic properties. It has been reported to have anti-asthenic, psycho-stimulating, sedative, and vaso-vegetative effects . It also promotes the accumulation of glycogen in the cytoplasm of cardiomyocytes, increases the granular endoplasmic reticulum, and increases the number of nucleoli on nuclei .

Safety and Hazards

Mebicar is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Mebicar is used in Latvia and Russia, as a pharmaceutical drug to treat anxiety and to prevent or reduce anxiety, unrest, fear, internal emotional tension and irritability, reduce neuroses and neurotic disorders, heartburns of non-coronary heart disease origin . As of 2021, Mebicar has not been evaluated outside of Latvia and Russia .

Propiedades

IUPAC Name

1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUUSFJTJXFNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(N(C1=O)C)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143588
Record name Mebikar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebicar

CAS RN

10095-06-4
Record name Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10095-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebikar
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebicar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebikar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMGICOLURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebicar
Reactant of Route 2
Reactant of Route 2
Mebicar
Reactant of Route 3
Reactant of Route 3
Mebicar
Reactant of Route 4
Reactant of Route 4
Mebicar
Reactant of Route 5
Mebicar
Reactant of Route 6
Mebicar

Q & A

Q1: Does Mebicar impact the serotonergic system?

A1: Research suggests that Mebicar increases brain serotonin levels. [] The significance of this effect on its overall pharmacological profile requires further investigation.

Q2: Does Mebicar exhibit any analgesic properties?

A2: Studies in mice revealed that Mebicar, similar to amitriptyline and diazepam, increased pain thresholds in the "hot plate" analgesia test. [, ] Notably, Mebicar demonstrated greater efficacy than diazepam and comparable efficacy to amitriptyline in elevating pain thresholds at earlier time points. [, ] Further research is needed to elucidate the mechanisms underlying these effects.

Q3: What are the primary clinical applications of Mebicar?

A3: Mebicar has been investigated for its potential in treating a range of conditions, including anxiety disorders, alcohol withdrawal syndrome, and as an adjunct therapy in cardiovascular diseases. [, ] It has also shown potential in managing neurobehavioral and immunological disruptions induced by stress in preclinical models. []

Q4: Does Mebicar exhibit any cardioprotective effects?

A4: Some studies suggest potential cardioprotective properties of Mebicar. One study highlighted its efficacy in a combined therapy setting for stable ischemic heart disease and paroxysmal atrial fibrillation. [] The observed improvements in clinical and hemodynamic parameters warrant further investigation into its potential cardioprotective mechanisms. []

Q5: Has Mebicar shown promise in treating conditions beyond anxiety disorders?

A5: Yes, Mebicar has been explored as a potential therapeutic agent in various conditions. For instance, it demonstrated potential in managing alcohol withdrawal symptoms and enhancing the effectiveness of mental invalid rehabilitation. [, ]

Q6: What are the limitations of current Mebicar research?

A6: While promising, much of the available research originates from Eastern European countries, with limited large-scale, double-blind, placebo-controlled studies commonly employed in Western medicine. This limits direct comparisons with other established anxiolytics and necessitates further investigation to validate these findings and explore its full therapeutic potential.

Q7: What is known about the pharmacokinetic profile of Mebicar?

A7: Limited information is available on the specific pharmacokinetic parameters of Mebicar. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.